Ethyl 6-methoxy-1H-indole-2-carboxylate Ethyl 6-methoxy-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 15050-04-1
VCID: VC20995710
InChI: InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

Ethyl 6-methoxy-1H-indole-2-carboxylate

CAS No.: 15050-04-1

Cat. No.: VC20995710

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methoxy-1H-indole-2-carboxylate - 15050-04-1

Specification

CAS No. 15050-04-1
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name ethyl 6-methoxy-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3
Standard InChI Key HYFAOIAKHGVBMX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC

Introduction

Chemical Identity and Basic Properties

Ethyl 6-methoxy-1H-indole-2-carboxylate is a heterocyclic organic compound with established chemical identifiers and fundamental properties that facilitate its recognition and utilization in research settings.

Identification Parameters

The compound is cataloged with specific identifiers that enable unambiguous recognition across chemical databases and research publications.

ParameterValue
CAS Registry Number15050-04-1
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
IUPAC NameEthyl 6-methoxy-1H-indole-2-carboxylate
InChIInChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3
InChIKeyHYFAOIAKHGVBMX-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC

The compound is also known by several synonyms including 6-Methoxy-1H-indole-2-carboxylic acid ethyl ester and 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester .

Structural Characteristics

Ethyl 6-methoxy-1H-indole-2-carboxylate features a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, forming the indole core. The compound's distinctive characteristics include:

  • An indole nucleus with an N-H group at position 1

  • An ethyl ester group (-COOC₂H₅) at position 2

  • A methoxy group (-OCH₃) at position 6 of the indole ring

This structural arrangement contributes to the compound's potential for participating in hydrogen bonding interactions, particularly through the indole N-H group, which can serve as a hydrogen bond donor .

Physical Properties

While specific physical property data for ethyl 6-methoxy-1H-indole-2-carboxylate is somewhat limited in the literature, some properties can be inferred from closely related compounds and computational predictions:

Physical PropertyValue/Description
AppearanceCrystalline solid
Purity (Commercial)Typically ≥97%
SolubilitySoluble in organic solvents (ethanol, methanol, DMSO, chloroform)
Estimated Boiling PointApproximately 370°C at 760 mmHg
Estimated DensityApproximately 1.3 g/cm³

These properties make the compound suitable for various laboratory applications and synthetic procedures .

Synthesis Methods

Ethyl 6-methoxy-1H-indole-2-carboxylate can be prepared through several synthetic routes, with the specific method often depending on the available starting materials and desired scale of production.

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the classical approaches for constructing the indole ring system. For ethyl 6-methoxy-1H-indole-2-carboxylate, this would typically involve:

  • Preparation of an appropriate phenylhydrazone from 4-methoxyphenylhydrazine and a suitable α-keto ester

  • Acid-catalyzed cyclization to form the indole ring

  • Subsequent esterification if required

Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel approach offers another viable route and involves:

  • Knoevenagel condensation of methyl 2-azidoacetate with an appropriately substituted benzaldehyde

  • Thermolysis of the resulting methyl-2-azidocinnamate

  • Electrophilic cyclization to form the indole-2-carboxylate

  • Transesterification to obtain the ethyl ester

Direct Esterification Route

For laboratory-scale preparation, a direct esterification approach similar to that used for related compounds can be employed:

  • Starting with 6-methoxy-1H-indole-2-carboxylic acid

  • Reaction with thionyl chloride to form the acid chloride intermediate

  • Subsequent reaction with ethanol to yield ethyl 6-methoxy-1H-indole-2-carboxylate

This method typically provides good yields (>90%) and relatively pure product that can be further purified by recrystallization .

Chemical Reactivity

The reactivity of ethyl 6-methoxy-1H-indole-2-carboxylate is dictated by its functional groups and their positions within the molecular framework.

Ester Group Reactions

The ethyl ester moiety at position 2 can undergo typical ester transformations:

  • Hydrolysis: Conversion to 6-methoxy-1H-indole-2-carboxylic acid under basic or acidic conditions

  • Transesterification: Exchange of the ethyl group with other alcohols

  • Reduction: Formation of the corresponding alcohol using reducing agents like lithium aluminum hydride

  • Amidation: Reaction with amines to form amide derivatives

Indole Ring Modifications

The indole nucleus offers several sites for potential modifications:

  • N-1 position: Alkylation or acylation reactions

  • C-3 position: Electrophilic substitution reactions (e.g., Friedel-Crafts acylation)

  • C-6 methoxy group: Potential demethylation to form hydroxyl derivatives or replacement with other groups

Biological Activities and Applications

Ethyl 6-methoxy-1H-indole-2-carboxylate and related indole-2-carboxylate derivatives have been investigated for various biological activities and applications in medicinal chemistry.

Structure-Activity Relationships

The positioning of the methoxy group at C-6 and the ester functionality at C-2 contributes to the compound's biological profile. Studies on related compounds suggest:

  • The indole N-H is often important for hydrogen bonding interactions with biological targets

  • The ester group can serve as a hydrogen bond acceptor

  • The methoxy substituent may influence lipophilicity and binding interactions

Research Applications

Beyond potential therapeutic applications, ethyl 6-methoxy-1H-indole-2-carboxylate serves several important functions in chemical research:

  • As a building block for more complex heterocyclic compounds

  • As an intermediate in the synthesis of bioactive molecules

  • As a model compound for studying indole chemistry and reactivity patterns

Spectral and Analytical Data

Spectroscopic and analytical methods provide essential tools for characterizing and confirming the structure and purity of ethyl 6-methoxy-1H-indole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected key signals in ¹H NMR spectroscopy for ethyl 6-methoxy-1H-indole-2-carboxylate include:

  • Indole N-H: Broad singlet at approximately δ 9-10 ppm

  • Aromatic protons: Multiple signals in the range of δ 6.5-7.5 ppm

  • Methoxy group: Singlet at approximately δ 3.7-3.8 ppm

  • Ethyl ester CH₂: Quartet at approximately δ 4.3-4.4 ppm

  • Ethyl ester CH₃: Triplet at approximately δ 1.3-1.4 ppm

Mass Spectrometry

In mass spectrometry, the compound typically exhibits:

  • Molecular ion peak at m/z 219 corresponding to the molecular weight

  • Fragmentation patterns characteristic of indole derivatives with ester substituents

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching: Approximately 3300-3400 cm⁻¹

  • C=O stretching (ester): Approximately 1700-1730 cm⁻¹

  • C-O stretching (methoxy): Approximately 1230-1270 cm⁻¹

Comparative Analysis with Related Compounds

Ethyl 6-methoxy-1H-indole-2-carboxylate belongs to a family of indole-2-carboxylate derivatives that share structural similarities but differ in substituents and properties.

Comparison with Methyl 6-methoxy-1H-indole-2-carboxylate

The methyl ester analog differs primarily in the alkyl group of the ester functionality:

ParameterEthyl 6-methoxy-1H-indole-2-carboxylateMethyl 6-methoxy-1H-indole-2-carboxylate
Molecular FormulaC₁₂H₁₃NO₃C₁₁H₁₁NO₃
Molecular Weight219.24 g/mol205.21 g/mol
Melting PointNot widely reported117-119°C
CAS Number15050-04-198081-83-5

The methyl ester is typically more readily hydrolyzed compared to the ethyl ester, which may influence their relative stabilities and applications .

Comparison with Substituted Derivatives

Substitution patterns on the indole ring significantly influence properties and activities:

CompoundKey Structural DifferencePotential Impact on Properties/Activity
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylateAddition of amino group at C-6 and shift of methoxy to C-5Enhanced hydrogen bonding capability, altered electronic distribution
Ethyl 6-chloro-7-methoxy-1H-indole-2-carboxylateAddition of chloro group and repositioning of methoxyIncreased lipophilicity, potential for halogen bonding interactions
Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylateAdditional substituents at C-3, C-5, and C-6Significantly altered electronic properties and steric environment

These structural variations can lead to diverse chemical and biological profiles, highlighting the importance of substituent positioning in indole chemistry .

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